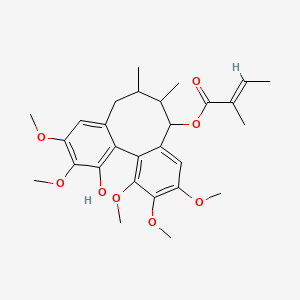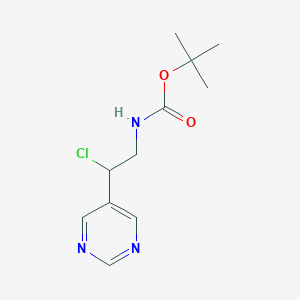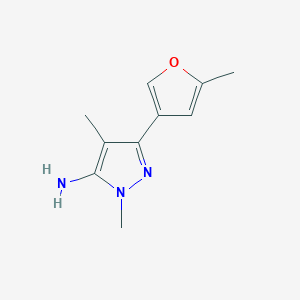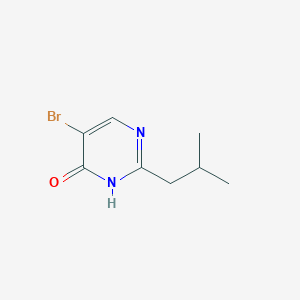
Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is a heterocyclic aromatic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with fluorine, methoxy, and methyl groups, as well as an ethyl ester functional group. The molecular formula of this compound is C14H14FNO3, and it has a molecular weight of 263.26 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions: Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties
作用機序
The mechanism of action of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, the compound’s fluorine and methoxy substituents can enhance its binding affinity and specificity for certain targets, contributing to its biological effects .
類似化合物との比較
- Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate
- Ethyl 4-bromo-8-methoxy-3-methylquinoline-2-carboxylate
- Ethyl 4-fluoro-8-hydroxy-3-methylquinoline-2-carboxylate
Comparison: Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. Compared to its chloro and bromo analogs, the fluorinated compound may exhibit improved pharmacokinetic properties and higher potency in certain applications .
特性
分子式 |
C14H14FNO3 |
|---|---|
分子量 |
263.26 g/mol |
IUPAC名 |
ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C14H14FNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3 |
InChIキー |
IKQBYISUOYXXNE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)


![Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester](/img/structure/B13062083.png)

![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B13062099.png)
![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)





